molecular formula C21H26N4O3 B5668709 5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole

5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole

Cat. No. B5668709
M. Wt: 382.5 g/mol
InChI Key: YROKSHLDXZDJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of complex indole derivatives often involves multi-step reactions, exploiting the reactivity of different functional groups to form the desired indolic structures. For example, the synthesis of imidazo[1,2-a]pyridines and indoles can be achieved through reactions involving 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, leading to compounds with significant structural similarity to the target molecule (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, the formation of imidazo[1,5-a]indole and pyrrolo[1,2-c]imidazole through aerobic C2-H functionalizations showcases the versatility of indole chemistry in accessing diverse heterocyclic frameworks (Kong et al., 2018).

Molecular Structure Analysis Indole derivatives exhibit a wide range of molecular structures due to the presence of various substituents. The crystal structure analysis of certain indole compounds, such as 2'-(1H-indol-3-yl)tropane-3-spiro-4'(5')-imidazoline hydrochloride, has revealed insights into their conformational preferences, which are pivotal for understanding their chemical reactivity and interaction with biological targets (Whelan et al., 1995).

Chemical Reactions and Properties Indole derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. The reactivity of these compounds can be attributed to the indole nucleus, which is prone to electrophilic substitutions and cycloadditions. For instance, the synthesis of imidazo[1,5-a]indoles through a redox-neutral rhodium(III)-catalyzed annulation between indoles and alkenes illustrates the complex reactions these molecules undergo, producing functionalized heterocycles with potential bioactivity (Zhao et al., 2021).

Physical Properties Analysis The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. For instance, the introduction of methoxy and methyl groups can significantly affect these properties, impacting their solubility in organic solvents and their stability under various conditions. Detailed studies on compounds like 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22) provide valuable information on their physical characteristics and potential applications in medicinal chemistry (Kaczor et al., 2021).

properties

IUPAC Name

[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-12-11-24-10-7-22-20(24)15-5-8-25(9-6-15)21(26)19-14-16-13-17(28-2)3-4-18(16)23-19/h3-4,7,10,13-15,23H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKSHLDXZDJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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